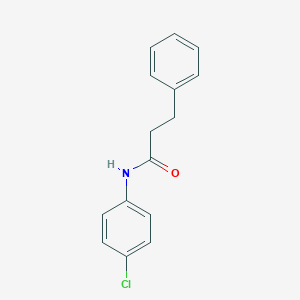

N-(4-chlorophenyl)-3-phenylpropanamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H14ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) |

InChI Key |

FPVPXQQQHBIBIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl 3 Phenylpropanamide and Its Analogues

Synthetic Routes for the Propanamide Core

The construction of the central propanamide structure is fundamental to the synthesis of N-(4-chlorophenyl)-3-phenylpropanamide. This typically involves the formation of a stable amide bond between a 3-phenylpropanoic acid derivative and a substituted aniline (B41778).

General Amide Bond Formation Strategies

The formation of an amide bond is one of the most crucial and frequently performed reactions in organic synthesis. unimi.it The most direct method involves the condensation of a carboxylic acid and an amine. ucl.ac.uk For the synthesis of this compound, this would involve the reaction of 3-phenylpropanoic acid with 4-chloroaniline (B138754). However, this direct condensation often requires high temperatures and may not be suitable for all substrates. ucl.ac.uk

To overcome these limitations, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. While effective, many of these stoichiometric activating agents contribute to poor atom economy, a key consideration in green chemistry. ucl.ac.ukresearchgate.net

Alternative approaches, such as the amidation of esters or the oxidative amidation of alcohols or aldehydes, are also gaining traction as viable routes to amides. ucl.ac.uk Enzymatic strategies, utilizing enzymes like lipases or proteases, offer an environmentally benign method for amide bond formation. unimi.itnih.gov

Table 1: Common Strategies for Amide Bond Formation

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Thermal Condensation | Heating a carboxylic acid and an amine to form an amide and water. ucl.ac.uk | Simple, no activating agent needed. | Requires high temperatures, limited substrate scope. ucl.ac.uk |

| Coupling Reagents | Use of stoichiometric reagents (e.g., carbodiimides, phosphonium salts) to activate the carboxylic acid. ucl.ac.ukresearchgate.net | Milder reaction conditions, high yields. | Poor atom economy, byproducts can be difficult to remove. ucl.ac.uk |

| From Acid Derivatives | Reaction of an amine with a reactive acid derivative like an acid halide or anhydride. walisongo.ac.id | Highly effective and often high-yielding. | Acid derivatives can be harsh and have poor functional group compatibility. walisongo.ac.id |

| Catalytic Amidation | Use of a catalyst (e.g., boric acid) to promote the condensation of a carboxylic acid and an amine. ucl.ac.ukwalisongo.ac.id | Improved atom economy, generates water as the only byproduct. walisongo.ac.id | Field is still developing, may require specific catalysts and conditions. ucl.ac.uk |

| Enzymatic Synthesis | Use of enzymes to catalyze amide bond formation. unimi.itnih.gov | Environmentally friendly, high selectivity. unimi.it | May have limitations in substrate scope and reaction conditions. |

Oxidative Functionalization Approaches for Propanamide Derivatives

Oxidative methods provide an alternative pathway to functionalized propanamide derivatives. These reactions often involve the use of powerful oxidizing agents to introduce new functional groups or to construct heterocyclic systems from amide precursors. cardiff.ac.uk

Hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as versatile and environmentally friendlier alternatives to heavy-metal oxidants. nih.govfrontiersin.org They are widely used for various oxidative transformations, including oxidations, oxidative cyclizations, and rearrangements. cardiff.ac.uknih.gov

PIFA is particularly effective in promoting intramolecular cyclization reactions of amides. rsc.orgnih.govorganic-chemistry.org For instance, it can facilitate the cyclization of alkynylamides to form pyrrolidinone skeletons. nih.govorganic-chemistry.orgresearchgate.net This process is believed to proceed through the generation of a reactive nitrenium ion intermediate upon oxidation of the amide by PIFA. nih.gov These reactions are typically metal-free, which is advantageous from both an economic and sustainability perspective. organic-chemistry.org Research has also shown that PIFA can promote the twofold oxidative coupling of amines with amides, leading to the formation of oxazoles. nih.govrsc.org This highlights the diverse reactivity of hypervalent iodine reagents in amide chemistry. nih.gov

Table 2: Applications of PIFA in Amide Synthesis

| Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | 1-aroyl-N-arylcyclopropane-1-carboxamides | Spirocyclopropane quinolinediones | Metal-free, room temperature, good to excellent yields. | rsc.org |

| Alkyne Amidation | Substituted amides with a triple bond | 5-aroyl-pyrrolidinones | Metal-free, intramolecular reaction via a nitrenium ion. | nih.gov |

| Intramolecular Cyclization | Alkynylamides and alkynyl carboxylic acids | Pyrrolidinones and lactones | Efficient, metal-free, functional group tolerant. | organic-chemistry.org |

| Transamidation | Carboxamides and amines | N-formyl amides | Simple, efficient, uses PIFA as a promoter. | arkat-usa.org |

Derivatization Strategies for Aryl Substituents

The properties and activity of N-aryl propanamides can be significantly influenced by the substituents on the aryl ring. Therefore, methods for introducing and modifying these substituents are of great interest.

Incorporation of Halogenated Phenyl Moieties (e.g., 4-chlorophenyl)

The incorporation of a 4-chlorophenyl group onto the amide nitrogen is a key step in the synthesis of this compound. This is typically achieved by using 4-chloroaniline as the amine component in the amide bond formation reaction.

The synthesis of various N-(halogenated phenyl)propanamides has been explored, often in the context of developing new therapeutic agents. For example, a series of 2-(halogenated phenyl) acetamide (B32628) and propanamide analogs were investigated as potential TRPV1 antagonists for pain relief. nih.gov In such studies, the halogenated aniline is a crucial starting material. The synthesis of related structures, like N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide, has also been reported, starting from 3,4-dichloroaniline. researchgate.net The availability of a wide range of substituted anilines allows for the systematic exploration of structure-activity relationships.

Diversification of Phenyl Ring Substitution Patterns

Beyond simple halogenation, a variety of substitution patterns on the N-phenyl ring can be achieved to create a diverse library of propanamide analogues. This diversification is critical for modulating the electronic and steric properties of the molecule.

Synthetic strategies often involve starting with differently substituted anilines in the initial amide coupling step. The synthesis of N-phenylpropanamide and its derivatives serves as a foundational model. chemsynthesis.comnist.gov By employing anilines with different functional groups (e.g., methoxy (B1213986), nitro) and substitution patterns (ortho, meta, para), a wide range of N-aryl propanamides can be accessed. For instance, studies on the synthesis of novel polyamides have utilized various aromatic diamines in polycondensation reactions, demonstrating the versatility of incorporating different phenyl moieties. researchgate.net The development of new synthetic methods, including those for preparing precursors like (S)-3-(4-chlorophenyl)-piperidine, further expands the toolbox for creating complex molecules with substituted phenyl groups. google.com

Table 3: Examples of N-Aryl Propanamide Diversification

| Starting Aniline | Resulting Amide Moiety | Synthetic Context/Application | Reference |

|---|---|---|---|

| 4-chloroaniline | N-(4-chlorophenyl) | Core structure of interest | - |

| 3,4-dichloroaniline | N-(3,4-dichlorophenyl) | Synthesis of new N-carboxamide compounds | researchgate.net |

| Various halogenated anilines | N-(halogenated phenyl) | Investigation as TRPV1 antagonists | nih.gov |

| Various aromatic diamines | Polyamides with N-phenyl groups | Synthesis of novel polyamides | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis of Related Propanamide Structures

While a specific single-crystal X-ray diffraction study for N-(4-chlorophenyl)-3-phenylpropanamide is not widely reported, extensive analysis of closely related N-aryl propanamide and benzamide (B126) structures provides significant insights into its likely molecular conformation, bond parameters, and solid-state packing. dcu.ienih.govnih.gov

In related structures, the dihedral angle between the two aromatic rings can vary significantly, influencing the molecular packing. For instance, in a series of N-aryl-sulfonyl-4-fluoro-benzamides, the dihedral angle between the benzene (B151609) rings ranged from 81.82° to 89.91°. nih.gov Computational studies on N-phenylpropanamide, a closely related molecule, have been used to calculate theoretical bond lengths and angles, which are expected to be very similar for the title compound. researchgate.net

| Parameter | Typical Value (Theoretical) | Parameter | Typical Value (Theoretical) |

|---|---|---|---|

| C=O Bond Length | 1.218 Å | O=C-N Angle | 123.8° |

| C-N (Amide) Bond Length | 1.378 Å | C-N-C (Amide) Angle | 129.5° |

| N-C (Aryl) Bond Length | 1.413 Å | O=C-C Angle | 122.2° |

| Cα-C(Carbonyl) Bond Length | 1.528 Å |

In the solid state, propanamide derivatives self-assemble into complex supramolecular structures governed by a network of intermolecular interactions. mdpi.com The primary and most influential of these is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of another, forming a classic N-H···O=C interaction. nih.govresearchgate.net This interaction typically leads to the formation of one-dimensional chains or dimeric rings. nih.govnih.gov

In addition to the strong amide-amide hydrogen bonds, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice:

C-H···O Interactions: Hydrogen atoms attached to the phenyl rings or the alkyl chain can form weak hydrogen bonds with the carbonyl oxygen. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal packing.

Halogen Interactions: The chlorine atom on the phenyl ring can participate in various weak interactions, including C-Cl···π contacts. nih.gov

These combined interactions lead to the formation of well-ordered supramolecular assemblies, such as sheets and more complex three-dimensional architectures. dcu.ienih.gov The specific arrangement is highly dependent on the isomeric substitution on the phenyl ring. nih.govresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the molecule. Based on data from N-phenylpropanamide and other 4-chlorophenyl derivatives, the chemical shifts (δ) can be accurately predicted. researchgate.netresearchgate.netscispace.com The electronegative chlorine atom and the amide group significantly influence the electronic environment of the nearby nuclei.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide N-H | ~7.5 - 8.5 | N/A |

| Phenyl-H (ortho to NH) | ~7.5 | ~121 |

| Phenyl-H (meta to NH) | ~7.3 | ~129 |

| Phenyl-C (ipso to NH) | N/A | ~137 |

| Phenyl-C (ipso to Cl) | N/A | ~129 |

| 3-Phenyl Group | ~7.2 - 7.4 | ~126 - 141 |

| -CH₂- (alpha to C=O) | ~2.5 | ~39 |

| -CH₂- (beta to C=O) | ~3.0 | ~31 |

| Amide C=O | N/A | ~172 |

While 1D NMR provides primary data, advanced 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecule's connectivity. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the -CH₂-CH₂- moiety of the propanamide chain. core.ac.uknih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals based on the more easily assigned proton signals. psu.edunih.gov

Together, these advanced techniques provide a complete and detailed picture of the molecular structure in its solution state. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies probe the vibrational modes of the molecule. nih.gov The frequencies of these vibrations are characteristic of the specific functional groups and bonds present in this compound. researchgate.net Analysis of the closely related N-phenylpropanamide provides a reliable reference for the expected vibrational bands. researchgate.net

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | ~3300 | ~3300 | Amide N-H bond stretching |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Stretching of C-H bonds in the ethyl chain |

| C=O Stretch (Amide I) | ~1660 | ~1660 | Strong absorption due to carbonyl stretching |

| N-H Bend (Amide II) | ~1540 | N/A | Coupled N-H bending and C-N stretching |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Characteristic ring stretching vibrations |

| C-N Stretch | ~1240 | ~1240 | Stretching of the amide C-N bond |

| C-Cl Stretch | ~1090 | ~1090 | Stretching of the Carbon-Chlorine bond |

The Amide I band (primarily C=O stretch) and Amide II band (N-H bend) are particularly diagnostic for the amide linkage. The positions of these bands are sensitive to hydrogen bonding, providing indirect evidence of the intermolecular interactions discussed in the crystallographic analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state msu.edu. The chromophores in this compound are the two phenyl rings and the carbonyl group of the amide. These structural features are expected to give rise to characteristic electronic transitions.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions researchgate.net.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the unsaturated systems in the molecule—namely, the benzene ring and the chlorobenzene (B131634) ring. These transitions are typically of high intensity (large molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹) mdpi.com. The conjugation between the phenyl ring and the amide group can influence the position of these absorption bands.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital of the carbonyl group researchgate.net. These transitions are symmetry-forbidden and thus are characterized by a much lower intensity (ε = 10-100 L mol⁻¹ cm⁻¹) compared to π → π* transitions mdpi.com. They typically occur at longer wavelengths.

For this compound, one would expect strong absorption bands in the UV region corresponding to the π → π* transitions of the aromatic systems. A much weaker absorption at a longer wavelength might be observed for the n → π* transition of the carbonyl group. In a structurally related amide, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, absorption maxima (λmax) were observed at 245 nm (ε = 4150 L mol⁻¹ cm⁻¹) and 287 nm (ε = 360 L mol⁻¹ cm⁻¹), likely corresponding to π → π* and n → π* transitions, respectively mdpi.com.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) Range | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Phenyl and Chlorophenyl Rings | 200 - 270 | High (>1,000) |

| n → π | Carbonyl Group (C=O) | 270 - 300 | Low (<100) |

Based on the scientific literature available, a comprehensive computational and quantum chemical investigation for the specific compound This compound is not extensively documented. Detailed published studies providing specific data for all the requested analyses (Geometrical Optimization, HOMO-LUMO, MEP, NBO, NLO, and Theoretical Vibrational Frequencies) on this exact molecule are not found in the search results.

The available research focuses on derivatives or structurally similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide researchgate.netresearchgate.net or other N-phenylpropanamide derivatives. nih.govnih.gov While these studies employ the requested theoretical methods, their specific numerical results, such as bond lengths, orbital energies, and hyperpolarizability values, are unique to the molecules studied and cannot be attributed to this compound.

Therefore, it is not possible to generate an article with detailed research findings and specific data tables for this compound that adheres to the strict requirements of the request. To provide such an article would require fabricating data, which would be scientifically inaccurate.

For a scientifically accurate article, one would need to perform original Density Functional Theory (DFT) calculations on this compound. Such a study would involve:

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Theoretical Vibrational Frequencies:Computing the theoretical infrared and Raman spectra and comparing them to experimental data for structural confirmation.nih.govresearchgate.netnih.govconicet.gov.armdpi.comThis involves calculating the vibrational modes and their corresponding frequencies.

Without a dedicated computational study on N-(4-chlorophenyl)-3-phenylpropanamide , providing the specific data tables and detailed findings as requested is not feasible.

Quantum Chemical Reactivity Descriptors

There is no specific information available from the performed searches regarding the global reactivity parameters for this compound.

Global Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity)

The ionization potential, electron affinity, chemical hardness, and electrophilicity of a molecule are crucial in understanding its reactivity. These parameters are often calculated using computational methods like Density Functional Theory (DFT). While DFT calculations have been used to study related compounds, the specific values for this compound are not documented in the searched literature. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for this compound were found in the search results. QSAR studies involve correlating variations in the physicochemical properties of compounds with their biological activities to develop a predictive mathematical model. While QSAR studies have been performed on classes of compounds that include N-aryl amides, a dedicated model for this compound is not described.

Molecular Dynamics Simulations for Conformational Landscape

Information regarding molecular dynamics simulations specifically for this compound to explore its conformational landscape is not available in the provided search results. Such simulations are valuable for understanding the dynamic behavior of a molecule and its various stable conformations, which can be critical for its biological function.

In Vitro Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies

Kinase Enzyme Inhibition

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov The inhibitory potential of N-(4-chlorophenyl)-3-phenylpropanamide against several key kinases was investigated.

Lymphocyte-Specific Kinase (LCK) Inhibition

Lymphocyte-specific kinase (LCK) is a member of the Src family of tyrosine kinases and is essential for T-cell signaling and activation. nih.gov As such, it is a significant target for immunosuppressive and anti-inflammatory drug development. nih.govcrossfire-oncology.com However, no studies were identified that have evaluated the inhibitory effect of this compound on LCK activity.

Tyrosine Kinase and Src Kinase Pathways

Tyrosine kinases, including the Src kinase family, are fundamental components of signaling pathways that regulate cell growth, differentiation, and survival. nih.govnih.gov Their aberrant activity is a hallmark of many cancers, making them important therapeutic targets. nih.govpatsnap.com The investigation did not yield any data on the effect of this compound on broader tyrosine kinase or specific Src kinase pathway inhibition. nih.govfrontiersin.org

Cyclin-Dependent Kinase (CDK) and Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), while the mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. nih.govnih.gov Inhibitors of both CDK and mTOR pathways have been critical in cancer therapy. researchgate.netresearchgate.net There is currently no available research on the inhibitory properties of this compound against either CDK or mTOR.

Glycogen (B147801) Synthase Kinase (GSK) Inhibition

Glycogen synthase kinase (GSK) is involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. nih.govnih.gov Its inhibition has been explored for various therapeutic applications, including neurodegenerative diseases and cancer. nih.govfrontiersin.orgresearcher.life No literature was found that describes the inhibition of GSK by this compound.

Protease Enzyme Inhibition (e.g., HCV Serine Protease)

Proteases are enzymes that catalyze the breakdown of proteins. The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmedchemexpress.comrxlist.com The search for studies on the inhibitory activity of this compound against HCV serine protease or other proteases did not yield any specific results.

Oxidoreductase Enzyme Inhibition

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, or electron donor) to another (the oxidant, or electron acceptor). The inhibition of these enzymes is a key strategy in the development of therapeutic agents for various diseases, including inflammatory conditions and cancer.

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, initiating the biosynthesis of mediators involved in inflammation. nih.gov Specifically, human 15-LOX-1 is implicated in the formation of both anti-inflammatory lipoxins and pro-inflammatory eoxins. nih.gov Its role in conditions like asthma and atherosclerosis makes it a significant target for inhibitor development. nih.govrcsb.org

While direct studies on this compound are not prominent in the searched literature, research into structurally related compounds highlights the potential for this chemical family. A study on a series of 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides demonstrated significant inhibitory activity against soybean 15-LOX. nih.gov The findings indicated that the nature and position of substituents on the phenyl ring are crucial for inhibitory activity. nih.gov This suggests that the 4-chlorophenyl group, a key feature of the target compound, can be part of a pharmacophore for 15-LOX inhibition.

Several derivatives in the study showed potent inhibition, with IC₅₀ values in the micromolar range, as determined by an in vitro chemiluminescence method. nih.gov

| Compound | 15-LOX Inhibitory Activity (IC₅₀ µM) | Cellular Viability (%) |

|---|---|---|

| 7k | 17.43 ± 0.38 | 79.5 to 98.8 |

| 7o | 19.35 ± 0.71 | |

| 7m | 23.59 ± 0.68 | |

| 7b | 26.35 ± 0.62 | |

| 7i | 27.53 ± 0.82 |

Ferredoxin-NADP+ Reductase Inhibition

Ferredoxin-NADP+ reductases (FNR) are flavoenzymes that catalyze the transfer of electrons between ferredoxin (or flavodoxin) and NADP(H). nih.gov This function is the final step in the linear electron transport chain of photosynthesis, producing NADPH for the Calvin cycle. wikipedia.org In non-photosynthetic organisms, FNRs work in reverse to supply reduced ferredoxin for essential metabolic pathways, including nitrogen fixation and steroid metabolism. wikipedia.org Given their crucial role, particularly in parasites like Plasmodium falciparum, FNRs are considered potential drug targets. wikipedia.org

Currently, there are no available research findings from the conducted searches that specifically document the inhibition of Ferredoxin-NADP+ Reductase by this compound.

NADPH-P450 Reductase Inhibition

NADPH-cytochrome P450 reductase (CPR or POR) is a critical membrane-bound flavoprotein that donates electrons from NADPH to cytochrome P450 (CYP) enzymes. nih.govcaymanchem.com This electron transfer is obligatory for the function of most P450 enzymes, which are central to the metabolism of a vast array of xenobiotics (like drugs) and endogenous compounds. nih.govnih.gov The CPR enzyme transfers electrons via its FAD and FMN cofactors to the heme center of CYPs. caymanchem.comfrontiersin.org Inhibition of CPR can significantly alter drug metabolism, making it an important consideration in pharmacology and toxicology.

Specific data on the inhibition of NADPH-P450 Reductase by this compound was not found in the reviewed literature.

Mechanisms of Enzyme Inhibition

Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction. Understanding the mechanism of inhibition is vital for drug design, as different mechanisms have distinct pharmacological consequences. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.

Competitive Inhibition : The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding occurs regardless of whether the substrate is bound. In pure non-competitive inhibition, the inhibitor reduces the Vmax but does not change the Km of the enzyme for the substrate.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. It leads to a decrease in both Vmax and Km.

Mixed Inhibition : This is the most general form of inhibition where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Mixed inhibition affects both Vmax and Km. If the inhibitor binds to the free enzyme and the ES complex with equal affinity, it is classified as non-competitive inhibition. frontiersin.org

These mechanisms can be distinguished experimentally by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. frontiersin.org

Reversible and Irreversible Inhibition Kinetics

The duration and nature of enzyme inhibition are classified as either reversible or irreversible, which have profoundly different kinetic profiles and pharmacological implications.

Reversible Inhibition : In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds or van der Waals forces. nih.gov An equilibrium exists between the bound and unbound states, and the inhibitor can readily dissociate from the enzyme. nih.gov Competitive, non-competitive, and uncompetitive inhibition are all forms of reversible inhibition. The strength of a reversible inhibitor is quantified by the inhibition constant (Ki).

Receptor Modulatory Activities

Opioid Receptor Antagonism (e.g., Kappa Opioid Receptor)

The kappa opioid receptor (KOR) system is involved in modulating pain, mood, and addiction. youtube.com Antagonism of this receptor is a strategy being explored for conditions like stress-induced behavioral changes. nih.govnih.gov While direct studies on this compound's activity at the kappa opioid receptor are not extensively detailed in the provided results, the broader class of N-phenylpropanamides has been investigated for opioid receptor interactions. For instance, N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) and its stereoisomers show extremely high affinity and selectivity for mu-opioid receptors. nih.gov The affinity and selectivity are highly dependent on the stereochemistry of the molecule. nih.gov Modifications to the N-phenethyl group in related fentanyl analogs can significantly alter binding affinity at the mu-opioid receptor. plos.orgnih.gov This suggests that the N-phenylpropanamide scaffold is a critical pharmacophore for opioid receptor activity, although specific data for this compound's KOR antagonism requires further investigation.

Voltage-Gated Ion Channel Modulation (e.g., Cav1.2 Calcium Channels)

Voltage-gated ion channels (VGICs) are crucial for cellular electrical signaling and are significant drug targets. nih.govnih.govbris.ac.uk The Cav1.2 subtype of L-type calcium channels, in particular, plays a role in various physiological processes, including cardiac function and neuronal activity. nih.govnih.gov These channels are involved in regulating gene expression in microglia and their modulation can impact neuroinflammatory responses. researchgate.net While direct evidence of this compound modulating Cav1.2 channels specifically was not found in the search results, the general class of ion channels is a target for many therapeutic agents. frontiersin.org For example, T-type calcium channels (Cav3.2) have been identified as targets for analgesic compounds. researchgate.net Given the diverse interactions of small molecules with VGICs, it is plausible that this compound could exhibit modulatory activity on these channels, but specific experimental validation is needed.

In Vitro Antimicrobial Efficacy

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of bacterial and fungal pathogens. The determination of antimicrobial efficacy often relies on measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The structure of the bacterial cell wall is a key factor in susceptibility to antimicrobial agents, with Gram-negative bacteria possessing an outer membrane that can act as a barrier to certain compounds. nih.govnih.gov Studies on derivatives of the core molecule have shown varied efficacy. For instance, a synthesized derivative, N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, demonstrated a high degree of inhibition against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijpbs.com Another study on pyrazine (B50134) carboxamide derivatives found activity against extensively drug-resistant Salmonella Typhi, with one derivative showing an MIC of 6.25 mg/mL. mdpi.com The antibacterial activity of nanoparticles anchored with related chemical groups has also been demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The activity of phenolic compounds, which share some structural similarities, also varies based on the bacterial strain and the specific chemical structure of the compound. nih.gov

Table 1: In Vitro Antibacterial Activity of a Related Derivative

| Bacterial Strain | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | High Inhibition ijpbs.com |

| Escherichia coli | Gram-Negative | High Inhibition ijpbs.com |

| Pseudomonas aeruginosa | Gram-Negative | High Inhibition ijpbs.com |

| Klebsiella pneumoniae | Gram-Negative | High Inhibition ijpbs.com |

| Shigella dysenteriae | Gram-Negative | High Inhibition ijpbs.com |

| Streptococcus pneumoniae | Gram-Positive | High Inhibition ijpbs.com |

| Proteus vulgaris | Gram-Negative | High Inhibition ijpbs.com |

Data based on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. ijpbs.com

Antifungal Activity Assessment

The antifungal potential of this compound derivatives has been investigated against various fungal species. The methodology for assessing antifungal susceptibility is similar to antibacterial testing, aiming to find the MIC. nih.gov A study on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide showed activity against Aspergillus niger and Mucor species when compared to the standard drug Nystatin. ijpbs.com Research on 2-chloro-N-phenylacetamide, a related amide, demonstrated fungicidal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 µg/ml. nih.gov The activity of phenylpropanoid derivatives, in general, has been linked to factors like the length of alkyl chains and the presence of certain functional groups. nih.gov Other studies have shown that various synthetic compounds can exhibit significant antifungal activity, sometimes at concentrations as low as 50 µg/mL. nih.govmdpi.com

Table 2: In Vitro Antifungal Activity of a Related Derivative

| Fungal Strain | Activity |

|---|---|

| Aspergillus niger | Active ijpbs.com |

| Mucor species | Active ijpbs.com |

Data based on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. ijpbs.com

Structure Activity Relationship Sar Studies and Ligand Design

Impact of Aromatic Ring Substitutions on Biological Efficacy

The two aromatic rings in N-(4-chlorophenyl)-3-phenylpropanamide are primary sites for modification to enhance potency, selectivity, and pharmacokinetic properties.

The 4-chloro substituent on the anilide phenyl ring is a key feature of the parent compound. Halogens are frequently used in drug design due to their ability to modulate a compound's electronic and lipophilic character. The position and nature of the halogen atom can have a profound impact on biological activity.

In studies on related compound series, the 4-position of a terminal phenyl ring is often found to be an optimal location for halogen substitution. Research on a series of thieno[2,3-b]pyridines, which feature a substituted phenylacetamide moiety structurally related to N-phenylpropanamide, demonstrated the nuanced effects of halogens. mdpi.com In this series, compounds were synthesized with different halogens (Fluorine, Chlorine, Bromine, Iodine) at the 4-position of the phenyl ring, while other positions were also substituted to probe electronic effects. mdpi.com The results indicated that the biological activity was not solely dependent on the halogen but was a combined effect of all substituents. mdpi.com For instance, a chloro group at the 4-position is a common starting point, providing a balance of electron-withdrawing effects and lipophilicity that often proves favorable for target binding.

| Substituent at 4-Position | General Electronic Effect | Observed Impact in Representative Analog Series |

|---|---|---|

| -F | Moderately electron-withdrawing | Often maintains or slightly enhances activity depending on the specific biological target. mdpi.com |

| -Cl | Electron-withdrawing, moderately lipophilic | Frequently serves as a benchmark substituent with established activity in many series. mdpi.com |

| -Br | Electron-withdrawing, more lipophilic | Can enhance activity, sometimes through increased van der Waals interactions or improved membrane permeability. mdpi.com |

| -I | Least electronegative halogen, most lipophilic | Its large size can sometimes be detrimental or beneficial, depending on the steric tolerance of the binding site. mdpi.com |

Beyond halogens, the introduction of other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) provides a deeper understanding of the electronic requirements for activity. studypug.com EWGs, such as cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring, which can influence hydrogen bonding capability and pKa. studypug.com Conversely, EDGs, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the ring's electron density. studypug.com

In one study of compounds with a substituted phenylacetamide tail, analogs bearing various EWGs and EDGs at the 2-position of the phenyl ring (in combination with a halogen at the 4-position) were evaluated. mdpi.com Strikingly, only the compounds substituted with a cyano (-CN) group showed significant biological activity in a cancer cell line. mdpi.com Analogs with other strong EWGs like -NO₂ and -CF₃, or the EDG -CH₃, were inactive. mdpi.com This suggests that the specific electronic and steric profile of the cyano group was crucial for binding in that particular target, and that a simple classification as "electron-withdrawing" is not always sufficient to predict activity. mdpi.com

| Substituent | Classification | General Effect on Aromatic Ring | Reported Outcome in a FOXM1 Inhibitor Analog Series mdpi.com |

|---|---|---|---|

| -CN | Strong EWG | Reduces electron density | Conferred biological activity |

| -NO₂ | Strong EWG | Reduces electron density | Resulted in inactive compounds |

| -CF₃ | Strong EWG | Reduces electron density | Resulted in inactive compounds |

| -CH₃ | Weak EDG | Increases electron density | Resulted in inactive compounds |

The size (steric bulk) and fat-solubility (lipophilicity) of substituents are as important as their electronic effects. Alkyl groups, for example, are electron-donating and increase lipophilicity. While modest increases in lipophilicity can improve cell membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding.

The cyano group, found to be crucial in the aforementioned study, is a strong EWG but is also a small, linear, and rigid group. mdpi.com Its unique geometry may allow it to fit into a tight binding pocket where bulkier groups like -CF₃ or -NO₂ cannot. Furthermore, its ability to act as a hydrogen bond acceptor could provide a key interaction with the biological target that other groups cannot replicate. The steric and lipophilic properties must be co-optimized with electronic effects for successful ligand design.

Stereochemical Considerations and Chiral Centers

While the parent this compound is achiral, modifications to the core structure can introduce chiral centers, making stereochemistry a critical factor for biological activity. A common modification in related series is the introduction of a methyl group on the carbon atom of the propanamide linker adjacent to the phenyl ring.

In SAR studies of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the introduction of such a methyl group created a chiral center. nih.govresearchgate.net Subsequent testing of the individual enantiomers revealed that the (S)-isomer was significantly more potent than the (R)-isomer. researchgate.net This stereospecificity strongly implies that the molecule adopts a specific three-dimensional conformation to fit into its binding site on the target protein, and only one enantiomer achieves this optimal fit.

Modifications of the Propanamide Linker and Backbone

The propanamide linker is not merely a spacer; its length, flexibility, and chemical nature are vital for correctly positioning the two aromatic rings. Studies on related antagonists have explored modifying this linker to optimize activity. nih.gov Modifications have included:

Introducing steric bulk: Adding small alkyl groups, such as dimethyl or cyclopropyl (B3062369) moieties, to the linker. nih.gov

Altering length: Shortening or lengthening the carbon chain. nih.gov

Reversing the amide bond: Synthesizing "reverse amides" to probe the importance of the hydrogen bond donor (N-H) and acceptor (C=O) orientation. nih.gov

These changes alter the molecule's conformational freedom. For instance, incorporating a cyclopropyl group introduces rigidity, locking the linker into a more defined shape, which can be either beneficial or detrimental to binding. In a series of TRPV1 antagonists, these modifications led to compounds with varying potencies, highlighting the linker's role in fine-tuning the molecule's interaction with its receptor. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry where the central core of a molecule is replaced with a structurally different but functionally equivalent framework. scispace.comnih.gov This is done to discover novel chemical series with improved properties, such as better solubility or metabolic stability, or to circumvent existing patents. scispace.com A bioisostere is a functional group that can replace another group while retaining the desired biological activity. researchgate.net

For a molecule like this compound, a scaffold hopping approach might involve replacing the entire phenylpropanamide core. For example, a 2-phenylimidazo[1,2-a]pyrimidine (B97590) core was successfully used as a scaffold hop for a different series, demonstrating that a bicyclic heterocycle could effectively replace a phenyl-based core while maintaining the correct spatial orientation of key interacting substituents. dundee.ac.uk Such strategies allow chemists to explore new chemical space and identify next-generation compounds. nih.govresearchgate.net

In Silico Molecular Docking and Receptor Interaction Analyses

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process also estimates the binding affinity, a measure of the strength of the interaction, which is often represented by a docking score. A lower docking score typically indicates a more favorable binding interaction. For N-(4-chlorophenyl)-3-phenylpropanamide, this would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The choice of target would be guided by preliminary in vitro assays or by the known mechanisms of structurally similar molecules. For instance, studies on other propanamide derivatives have explored their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), urease, and cyclooxygenase-2 (COX-2). nih.govnih.gov

The simulation yields various possible binding poses, which are then ranked based on their predicted binding energies. This analysis helps to visualize how the molecule fits within the binding pocket and which conformations are most likely to be biologically active.

Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Molecular docking analyses provide a detailed map of these interactions.

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The analysis would identify potential hydrogen bond donors and acceptors on both this compound and the receptor. For example, the amide group (-NH-C=O) in the compound could act as both a hydrogen bond donor (the N-H) and an acceptor (the C=O).

A hypothetical interaction profile for this compound with a generic enzyme active site is presented in Table 1.

| Interaction Type | Ligand Moiety | Potential Interacting Residues (Example) |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Amide C=O | Serine, Threonine, Tyrosine |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrophobic | Chlorophenyl Ring | Tryptophan, Proline, Alanine |

| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Identification of Key Active Site Residues for Ligand Recognition

By analyzing the most stable docking poses, researchers can identify the specific amino acid residues within the receptor's active site that are essential for recognizing and binding the ligand. These key residues are the primary contributors to the binding affinity and selectivity. For this compound, this analysis would pinpoint the amino acids that form critical hydrogen bonds or extensive hydrophobic contacts with the molecule. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to enhance its potency or selectivity. In studies of other inhibitors, identifying these residues has been a key step in understanding their mechanism of action. nih.gov

Virtual Screening for Potential Therapeutic Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, such as this compound, against a panel of known therapeutic targets. This "reverse docking" approach can help to identify potential new therapeutic applications for an existing compound or to predict potential off-target effects. The compound would be computationally docked against the active sites of numerous proteins, and the resulting docking scores would be used to prioritize which protein-ligand interactions warrant further experimental investigation.

Correlating Docking Scores with In Vitro Activity Data

A critical step in validating in silico models is to correlate the predicted binding affinities (docking scores) with experimentally determined biological activity from in vitro assays (e.g., IC₅₀ or Kᵢ values). A strong correlation between lower docking scores and higher biological potency suggests that the computational model is accurately predicting the binding mode and that the interactions identified are relevant to the compound's mechanism of action.

For this compound, this would involve:

Synthesizing a series of related analogues with slight chemical modifications.

Testing these compounds in a relevant in vitro biological assay (e.g., an enzyme inhibition assay).

Performing molecular docking of each analogue into the active site of the target protein.

Plotting the docking scores against the measured in vitro activity.

A statistically significant correlation would provide confidence in the docking protocol and allow it to be used for the rational design of new, more potent compounds. Table 2 illustrates a hypothetical correlation for a series of propanamide analogues.

| Compound | Docking Score (kcal/mol) | In Vitro Activity (IC₅₀, µM) |

| Analogue 1 | -8.5 | 5.2 |

| Analogue 2 | -9.1 | 2.1 |

| Analogue 3 | -7.8 | 15.8 |

| This compound | -8.9 | 3.5 |

| Analogue 4 | -9.5 | 1.0 |

This correlative analysis is essential for validating the predictive power of the in silico models and ensuring their utility in guiding drug discovery efforts.

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and activity prediction of N-(4-chlorophenyl)-3-phenylpropanamide and its derivatives. nih.govchemrxiv.org These computational approaches can significantly accelerate the discovery of new drug candidates by learning from existing chemical and biological data to predict the properties of untested compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a data-driven approach, uses mathematical models to correlate the structural features of compounds with their biological activities. researchgate.netnih.gov For N-aryl amides, such as this compound, QSAR models can be developed using various molecular descriptors that capture topological, spatial, and thermodynamic properties. nih.gov Machine learning algorithms, including support vector machines (SVM) and neural networks (NN), can then be trained on these descriptors to predict the biological effects of novel analogs. researchgate.netresearchgate.net By analyzing large datasets, these models can identify key molecular features that are crucial for a compound's activity, guiding the synthesis of more potent and selective molecules. nih.govresearchgate.net

Generative AI models, a frontier in drug discovery, can design entirely new molecules from scratch. mdpi.comwikipedia.org These models, such as recurrent neural networks (RNNs) and transformers, can be trained on vast libraries of chemical structures to generate novel compounds that are predicted to have desired biological activities. jst.org.in For instance, a model could be fine-tuned on a set of known active propanamide derivatives to generate new molecules based on the this compound scaffold with potentially improved properties. nih.gov This data-driven de novo design can explore a much wider chemical space than traditional methods, increasing the probability of discovering groundbreaking drug candidates. mdpi.comnih.gov

Table 1: Machine Learning Approaches in Drug Discovery

| ML Approach | Description | Application to this compound |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity using molecular descriptors. researchgate.netnih.gov | Predict the activity of new analogs based on their structural features, guiding rational design. |

| Generative AI | Uses deep learning models to generate novel molecular structures with desired properties. mdpi.comjst.org.in | Design new molecules based on the this compound scaffold with optimized activity and selectivity. |

| Predictive Modeling | Employs algorithms to predict various properties such as bioactivity, toxicity, and pharmacokinetics. nih.govuniversiteitleiden.nl | Screen virtual libraries of analogs to prioritize candidates for synthesis and experimental testing. |

Exploration of Novel Biological Targets and Pathway Modulations

Future research will likely focus on identifying and validating novel biological targets for this compound and its derivatives, moving beyond their currently known activities. The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. nih.govnih.gov The N-phenylpropanamide scaffold could serve as a template for developing such multi-targeted ligands. nih.gov

In silico screening methods, powered by computational models of biological systems, can be used to predict the interaction of this compound with a wide range of proteins and pathways. nih.gov This can help to identify potential new therapeutic applications for the compound and its analogs. For instance, derivatives of N-phenylbenzamide, a structurally related class, have been shown to exhibit antiviral activity by increasing intracellular levels of the host defense factor APOBEC3G (A3G), suggesting a potential, previously unexplored antiviral application for this compound. nih.gov

Furthermore, the exploration of pathway modulation extends to understanding how these compounds affect complex cellular signaling networks. The β-phenylalanine scaffold, a core component of the target compound, has been investigated for its potential to modulate key cancer-related targets like sphingosine-1-phosphate receptor 1 (S1PR1) and CYP26A1. mdpi.com By systematically evaluating the effects of this compound on various signaling pathways, researchers can uncover new mechanisms of action and therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Analog Generation

The generation of diverse libraries of this compound analogs for screening and optimization requires efficient and versatile synthetic methods. Recent advances in organic synthesis, particularly in the area of flow chemistry and novel catalytic systems, offer powerful tools for this purpose.

Flow chemistry, which involves performing reactions in a continuously flowing stream, provides several advantages over traditional batch synthesis, including enhanced reaction efficiency, improved safety, and easier scalability. researchgate.net This technology is well-suited for the multi-step synthesis of compound libraries. chemrxiv.org For example, the synthesis of amides from non-nucleophilic amines and esters has been successfully achieved under flow conditions. chemrxiv.org The synthesis of this compound analogs could be streamlined using an automated flow system, allowing for the rapid production of a wide range of derivatives with different substituents on the phenyl and chlorophenyl rings. chemrxiv.orgresearchgate.net

The development of novel catalytic methods for amide bond formation is another key area of research. While traditional methods often require harsh conditions and stoichiometric activating agents, modern catalytic approaches offer milder and more efficient alternatives. For instance, the use of copper or nickel-based catalysts can facilitate the coupling of amines and carboxylic acids or their derivatives under more benign conditions. nih.govresearchgate.net The application of biocatalysts, such as lipases, also presents a green and selective method for amide synthesis. These advanced synthetic methodologies will be crucial for efficiently generating the chemical diversity needed to explore the full potential of the this compound scaffold.

Table 2: Advanced Synthetic Methodologies

| Methodology | Description | Relevance to this compound |

| Flow Chemistry | Chemical reactions are performed in a continuous stream, offering enhanced control and efficiency. researchgate.net | Enables rapid, automated, and scalable synthesis of a diverse library of analogs. chemrxiv.org |

| Catalytic Amidation | Utilizes transition metal or enzyme catalysts to facilitate amide bond formation under mild conditions. nih.gov | Provides more efficient and sustainable routes to synthesize the core amide bond and its derivatives. |

| Multi-component Reactions | Combines three or more starting materials in a single step to create complex molecules. researchgate.net | Offers a convergent and atom-economical approach to generate structurally diverse analogs. |

Application in Multifunctional Drug Discovery Platforms

The this compound scaffold holds promise for the development of multifunctional ligands, which are single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach is particularly relevant for complex diseases that involve multiple pathological pathways. researchgate.net

Fragment-based drug discovery (FBDD) is a powerful strategy for developing such ligands. In FBDD, small molecular fragments that bind to a target are identified and then linked together or grown to create more potent and selective leads. nih.gov The this compound structure can be deconstructed into its constituent fragments (the 4-chlorophenyl amine, the propanoyl linker, and the phenyl group), which can then be individually optimized for binding to different targets. These optimized fragments can then be reassembled into a single multifunctional molecule.

The design of such multifunctional ligands can be guided by computational methods that predict the binding of different molecular fragments to various protein targets. researchgate.net For example, a ligand could be designed to incorporate the this compound scaffold for binding to one target, while another part of the molecule is engineered to interact with a second target, leading to a synergistic therapeutic effect. The development of such multi-target agents represents a paradigm shift from the traditional "one drug, one target" model and holds significant potential for creating more effective and safer medicines. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation reactions between 3-phenylpropanoyl chloride and 4-chloroaniline under controlled conditions. Key optimization parameters include:

- Catalysts : Use of KOH (40%) as a base to facilitate amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Reactions typically proceed at 60–80°C to balance yield and byproduct formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for the chlorophenyl group (δ 7.2–7.4 ppm) and propanamide backbone (δ 2.3–3.1 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming chains along the c-axis) .

- HPLC : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the preliminary bioactivity of this compound?

Answer:

- Antimicrobial Screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via agar diffusion assays. Minimum inhibitory concentration (MIC) values are determined using broth dilution methods .

- Antifungal Activity : Evaluate using Candida albicans cultures with fluconazole as a positive control .

Q. What safety protocols are essential when handling this compound?

Answer:

Q. How does solvent choice impact the solubility of this compound?

Answer: The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane. Solubility tests should be conducted at 25°C using UV-Vis spectroscopy to quantify saturation points .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Q. How should researchers resolve contradictions in bioactivity data across studies?

Answer:

- Meta-Analysis : Compare MIC values from multiple studies, accounting for variations in bacterial strains (ATCC vs. clinical isolates) .

- Dosage Standardization : Normalize data to µg/mL and validate via dose-response curves .

Q. What structural modifications improve the compound’s pharmacokinetic properties?

Answer:

- N-Alkylation : Introducing methyl or ethyl groups to the amide nitrogen enhances metabolic stability (e.g., N-methyl derivatives in Scheme 2 of ).

- Hydrophobic Substituents : Fluorine or trifluoromethyl groups on the phenyl ring improve blood-brain barrier penetration .

Q. How do crystal packing interactions influence the compound’s physical properties?

Answer:

- Hydrogen Bonding : N–H⋯O bonds create 1D chains, increasing melting points (observed in ).

- Van der Waals Forces : Planar aromatic systems enable π-π stacking, affecting solubility and crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.